molecular formula C21H26N4O3 B11227180 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11227180
M. Wt: 382.5 g/mol
InChI Key: YJHRUJGGHSLBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic small molecule belonging to the triazolopyrimidine class, characterized by a fused bicyclic core of 1,2,4-triazole and pyrimidine rings. This compound features a 3,4,5-trimethoxyphenyl group at the 7-position and a cyclopentylethyl chain at the 2-position. The 3,4,5-trimethoxyphenyl moiety is a hallmark of microtubule-targeting agents, mimicking the pharmacophore of colchicine and combretastatin A-4 (CA-4) . The cyclopentylethyl substituent enhances metabolic stability by replacing labile carbonyl groups commonly found in related compounds, as demonstrated in scaffold-hopping strategies to improve pharmacokinetic profiles .

Triazolopyrimidines are recognized for their antiproliferative activity via tubulin polymerization inhibition, disrupting microtubule dynamics in cancer cells . This compound was likely designed to optimize binding to the colchicine site of tubulin while addressing metabolic vulnerabilities observed in earlier derivatives .

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4O3/c1-26-17-12-15(13-18(27-2)20(17)28-3)16-10-11-22-21-23-19(24-25(16)21)9-8-14-6-4-5-7-14/h10-14H,4-9H2,1-3H3

InChI Key

YJHRUJGGHSLBHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)CCC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-(2-cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)triazolopyrimidine can be contextualized by comparing it to key analogs (Table 1).

Substituent Effects on Activity

  • Role of the 3,4,5-Trimethoxyphenyl Group: The 7-(3,4,5-trimethoxyphenyl) group is critical for tubulin binding, as seen in compounds 6d and Compound 6, which achieve low-nanomolar IC₅₀ values . Its absence (e.g., in TTI-237) drastically reduces activity, highlighting its necessity for colchicine-site targeting.
  • 2-Position Modifications: Cyclopentylethyl vs. Phenylalkyl Chains: The cyclopentylethyl group in the target compound may enhance lipophilicity and metabolic stability compared to phenylpropyl (6d, 8q) or benzylamino (7n–7q) substituents . Electron-Withdrawing Groups: Halogenated anilines at the 7-position (e.g., 8q, 8s) improve potency, with 4′-fluoro and 4′-chloro derivatives showing IC₅₀ values <100 nM .

Mechanism of Action

  • Tubulin Polymerization Inhibition :
    Compounds retaining the 3,4,5-trimethoxyphenyl group (e.g., 6d, Compound 6) inhibit tubulin polymerization 2–3× more effectively than CA-4 . The target compound is hypothesized to follow this mechanism.
  • Binding Site Specificity :
    Unlike TTI-237, which binds the vinca domain, most 7-(3,4,5-trimethoxy) derivatives compete with colchicine, as confirmed by [³H]colchicine displacement assays .

Metabolic Stability

The cyclopentylethyl chain in the target compound addresses metabolic instability seen in carbonyl-containing analogs (e.g., CA-4 derivatives), where hepatic reduction of ketones to alcohols diminishes activity . Heterocyclic incorporation (e.g., triazolopyrimidine core) further stabilizes the scaffold .

Biological Activity

The compound 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula: C17H22N4O3
  • Molecular Weight: 342.39 g/mol
  • IUPAC Name: 2-(2-cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Research indicates that compounds within the triazolopyrimidine class exhibit various mechanisms of action. The primary biological activities include:

  • Anticancer Activity: These compounds often inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, they have been shown to interact with critical signaling pathways such as the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other related proteins .
  • Cell Cycle Arrest: Studies have demonstrated that this compound can induce G2/M phase arrest in cancer cells, which is crucial for halting the progression of cell division and promoting apoptosis .

Biological Activity Data

Recent studies have evaluated the biological activity of various derivatives of triazolopyrimidine. The following table summarizes key findings related to the anticancer effects of these compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8030.58Inhibition of ERK signaling pathway
3dHeLa0.53Induction of apoptosis
2HCT-1160.53Tubulin polymerization inhibition
1MCF-73.91Apoptosis via intrinsic pathway

Case Studies

Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activities of various triazolopyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, and MCF-7). The most active compound (H12) exhibited significant inhibitory effects on cell growth and induced apoptosis through modulation of the ERK signaling pathway .

Case Study 2: In Vivo Efficacy
In vivo experiments using zebrafish models demonstrated that compound 3d significantly reduced tumor mass in HeLa cell xenografts without exhibiting toxicity at therapeutic concentrations. This suggests a promising potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.